molecular formula C9H10NO2+ B14300361 3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium CAS No. 117972-82-4

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium

Cat. No.: B14300361
CAS No.: 117972-82-4
M. Wt: 164.18 g/mol
InChI Key: KMRPGEVRPACELG-UHFFFAOYSA-N
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Description

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium is a heterocyclic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroformate, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

117972-82-4

Molecular Formula

C9H10NO2+

Molecular Weight

164.18 g/mol

IUPAC Name

3-ethyl-3H-2,1-benzoxazol-1-ium 1-oxide

InChI

InChI=1S/C9H10NO2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h3-6,9H,2H2,1H3/q+1

InChI Key

KMRPGEVRPACELG-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2[N+](=O)O1

Origin of Product

United States

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